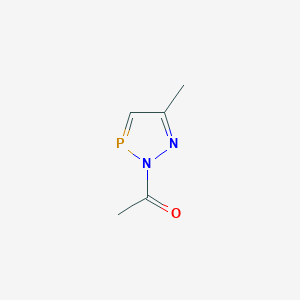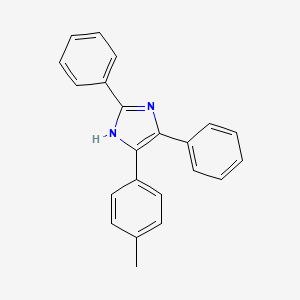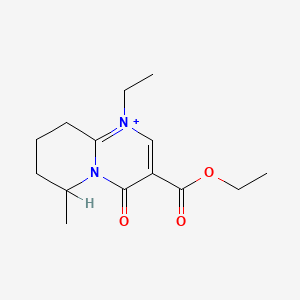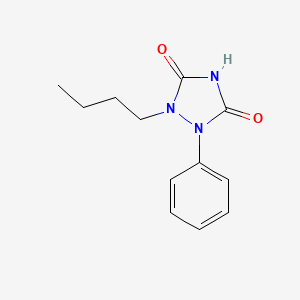
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide is a chemical compound with the molecular formula C14H16N2·HBr It is a derivative of picoline, a methyl derivative of pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide typically involves the reaction of 2-picoline with phenethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrobromic acid to form the monohydrobromide salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The purification process may include crystallization, filtration, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted picoline derivatives.
Aplicaciones Científicas De Investigación
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Picoline: A methyl derivative of pyridine, similar in structure but lacking the phenethyl and imino groups.
Phenethylamine: A simple amine with a phenethyl group, lacking the picoline moiety.
4-Iminopyridine: Contains an imino group attached to a pyridine ring, similar but not identical in structure.
Uniqueness
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
33262-96-3 |
|---|---|
Fórmula molecular |
C14H17BrN2 |
Peso molecular |
293.20 g/mol |
Nombre IUPAC |
2-methyl-1-(2-phenylethyl)pyridin-4-imine;hydrobromide |
InChI |
InChI=1S/C14H16N2.BrH/c1-12-11-14(15)8-10-16(12)9-7-13-5-3-2-4-6-13;/h2-6,8,10-11,15H,7,9H2,1H3;1H |
Clave InChI |
DPEFZZLVSKMGSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=N)C=CN1CCC2=CC=CC=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)



![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)




![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)


![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)

